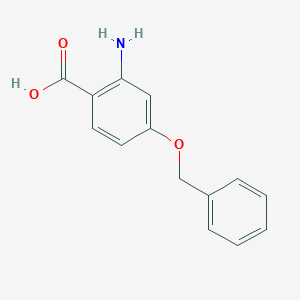

2-Amino-4-(benzyloxy)benzoic acid

Descripción general

Descripción

2-Amino-4-(benzyloxy)benzoic acid is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. It is a promising analogue of natural aliphatic amino acids .

Synthesis Analysis

The synthesis of 2-Amino-4-(benzyloxy)benzoic acid and its analogues often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of 2-Amino-4-(benzyloxy)benzoic acid is characterized by the presence of an amino group (-NH2) and a benzyloxy group (-OC6H5) attached to a benzoic acid core.Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key chemical reaction involving 2-Amino-4-(benzyloxy)benzoic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación

Organic Chemistry

Summary of the Application

In the field of organic chemistry, compounds similar to “2-Amino-4-(benzyloxy)benzoic acid” are used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Methods of Application or Experimental Procedures

The oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .

Results or Outcomes Obtained

The reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .

Medicinal Chemistry

Summary of the Application

Compounds similar to “2-Amino-4-(benzyloxy)benzoic acid” have been used in medicinal chemistry for their diverse therapeutic effects .

Methods of Application or Experimental Procedures

These compounds are often incorporated into drugs through various synthetic pathways .

Results or Outcomes Obtained

Drugs incorporating these compounds have shown diverse therapeutic effects, including local anesthetic, anti-tuberculosis, anti-convulsant, and anti-neoplastic effects .

Synthetic Organic Chemistry

Summary of the Application

In synthetic organic chemistry, compounds similar to “2-Amino-4-(benzyloxy)benzoic acid” are used in the synthesis of benzoxazoles .

Methods of Application or Experimental Procedures

Benzoxazole synthesis using 2-aminophenols with different compounds like aldehydes, acids and their derivatives, benzyl alcohol, alkynones, isothiocyanates, ketones, ortho -esters, amongst others are demonstrated .

Results or Outcomes Obtained

The synthesis of benzoxazole derivatives has been achieved using a variety of well-organized synthetic methodologies .

Suzuki–Miyaura Coupling in Organic Synthesis

Summary of the Application

Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Compounds similar to “2-Amino-4-(benzyloxy)benzoic acid” could potentially be used as reagents in this process .

Methods of Application or Experimental Procedures

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Results or Outcomes Obtained

The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Peptide Synthesis

Summary of the Application

Compounds similar to “2-Amino-4-(benzyloxy)benzoic acid” could potentially be used in peptide synthesis .

Methods of Application or Experimental Procedures

The specific methods of application would depend on the exact nature of the peptide being synthesized .

Results or Outcomes Obtained

The outcomes of peptide synthesis can vary widely, but the goal is typically to produce a peptide with a specific sequence of amino acids .

Benzylic Oxidations and Reductions

Summary of the Application

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Compounds similar to “2-Amino-4-(benzyloxy)benzoic acid” could potentially be used in these reactions .

Methods of Application or Experimental Procedures

Such oxidations are normally effected by hot acidic permanganate solutions . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYFFDOJVAUACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634886 | |

| Record name | 2-Amino-4-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(benzyloxy)benzoic acid | |

CAS RN |

528872-40-4 | |

| Record name | 2-Amino-4-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)